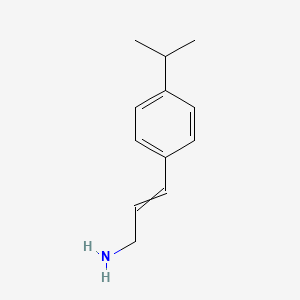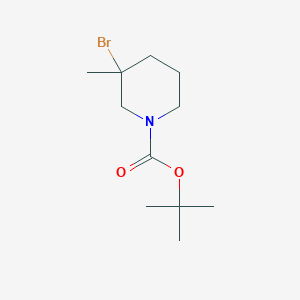![molecular formula C10H6O2 B13948071 Furo[4,3,2-de][1]benzopyran CAS No. 209-08-5](/img/structure/B13948071.png)
Furo[4,3,2-de][1]benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo4,3,2-debenzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans It is characterized by a fused ring system consisting of a furan ring and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo4,3,2-debenzopyran typically involves multiple steps. One common method includes the allylic bromination of 3,4-dihydrofuro4,3,2-debenzopyran using N-bromosuccinimide under irradiation and high dilution conditions . This step is crucial for introducing the bromine atom, which can then participate in further reactions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for furo4,3,2-debenzopyran are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Furo4,3,2-debenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furobenzopyranones, while reduction can produce dihydrofurobenzopyrans.
Scientific Research Applications
Furo4,3,2-debenzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of furo4,3,2-debenzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Furo4,3,2-debenzopyran can be compared with other similar compounds, such as pyrano4,3-cbenzopyran and furo[3,2-c]pyran-4-one . These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of furo4,3,2-debenzopyran lies in its specific ring fusion and the potential for diverse chemical modifications.
List of Similar Compounds
- Pyrano4,3-cbenzopyran
- Furo[3,2-c]pyran-4-one
- Benzofuran derivatives
By understanding the unique properties and applications of furo4,3,2-debenzopyran, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
209-08-5 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H |
InChI Key |
YGYPBWGLSJUWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CO2)C=COC3=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


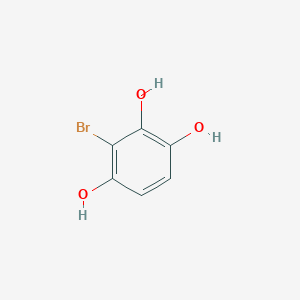
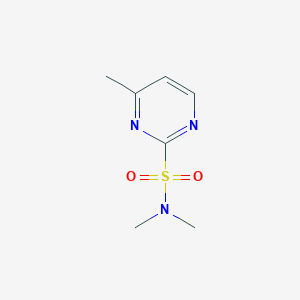
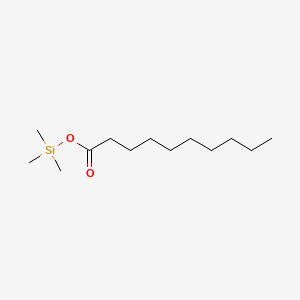

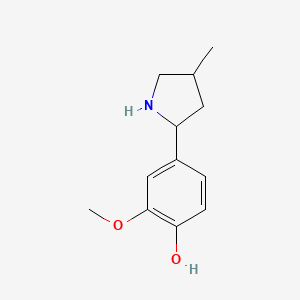
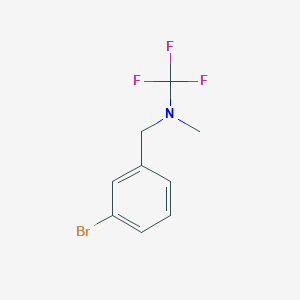
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
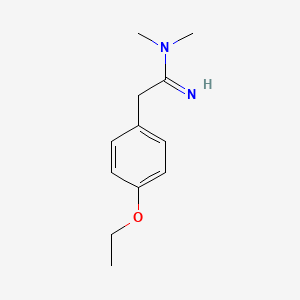
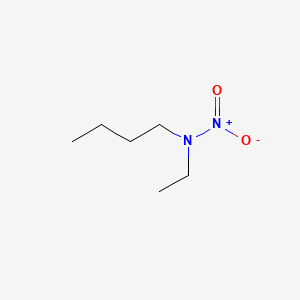
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
